Cas no 178419-47-1 (AR-R17779)
AR-R17779 structure
Product Name:AR-R17779
CAS 번호:178419-47-1
MF:C9H14N2O2
메가와트:182.219662189484
CID:66099
PubChem ID:5310971
Update Time:2025-04-18
AR-R17779 화학적 및 물리적 성질
이름 및 식별자
-
- AR-R17779
- (S)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one
- (5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
- (3S)-spiro[1-azabicyclo[2.2.2]octan-3,5'-oxazolidin]-2'-one
- (S)-(-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidine-2'-one]
- spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one
- Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3S)- (9CI)
- AR-R17779 HCl
- AR-R 17779 hydrochloride
- (S)-spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one
- SCHEMBL676252
- (S)-4-Azaspiro[bicyclo[2.2.2]octane-2,5'-oxazolidin]-2'-one
- TYAGAVRSOFABFO-VIFPVBQESA-N
- SPIRO(1-AZABICYCLO(2.2.2)OCTANE-3,5'-OXAZOLIDIN)-2'-ONE, (3S)-
- Q4653530
- (-)-Spiro[1-azabicyclo(2.2.2)octane-3,5''-oxazolidin-2''-one]
- BDBM50164613
- AR-R13489
- CHEMBL193016
- (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one
- (2S)-2''H-spiro[4-azabicyclo[2.2.2]octane-2,5''-[1,3]oxazolidin]-2''-one
- spiro(1-azabicyclo(2.2.2)octane-3,5'-oxazolidin-2'-one)
- 178419-47-1
- Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one, (3S)-
- PD045402
- (3S)-SPIRO(1-AZABICYCLO(2.2.2)OCTANE-3,5'-OXAZOLIDIN)-2'-ONE
- BCP24016
- AR-R17779 HCl
- AR-R 17779
- (S)-1''-azaspiro[oxazolidine-5,8''-bicyclo[2.2.2]octan]-2-one
- C3VZ57BN3M
- (2S)-4-AZASPIRO[BICYCLO[2.2.2]OCTANE-2,2'-[1,4]OXAZOLIDIN]-5'-ONE
- (S)-Spiro[1-azabicyclo[2.2.2]octan-3,5'-oxazolidin]-2'-one
- AKOS015962649
- UNII-C3VZ57BN3M
- AR-R-17779
- DTXSID60415499
- GLXC-03792
-
- 인치: 1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m0/s1
- InChIKey: TYAGAVRSOFABFO-VIFPVBQESA-N
- 미소: O1C(NC[C@]21CN1CCC2CC1)=O
계산된 속성
- 정밀분자량: 182.10600
- 동위원소 질량: 182.105527694g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 0
- 복잡도: 248
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 0.2
- 토폴로지 분자 극성 표면적: 41.6Ų
실험적 성질
- PSA: 41.57000
- LogP: 0.45730
AR-R17779 관련 문헌
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
178419-47-1 (AR-R17779) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
중국 공급자
시약
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
중국 공급자
대량